Acethion

Vue d'ensemble

Description

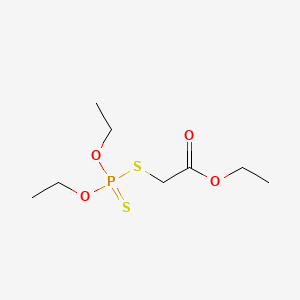

Acethion is an organophosphate insecticide known for its neurotoxic properties. It is moderately toxic to mammals and is not generally approved for use in the developed world . The compound is moderately soluble in water and highly volatile . Its molecular formula is C8H17O4PS2, and it has a molecular weight of 272.322 Da .

Méthodes De Préparation

Acethion can be synthesized through the reaction of ethyl chloroacetate with diethylphosphorodithioate The reaction conditions typically involve the use of a base to facilitate the nucleophilic substitution reaction

Analyse Des Réactions Chimiques

Acethion undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert this compound to its corresponding thiol derivatives.

Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

Acethion has diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study organophosphate chemistry and reaction mechanisms. In biology and medicine, this compound is studied for its neurotoxic effects and potential therapeutic applications. In industry, it is used as an insecticide to control pest populations.

Mécanisme D'action

Acethion exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This inhibition leads to an accumulation of acetylcholine, resulting in continuous stimulation of neurons, which can cause neurotoxicity. The molecular targets of this compound include acetylcholinesterase and other enzymes involved in neurotransmitter regulation.

Comparaison Avec Des Composés Similaires

Acethion is similar to other organophosphate insecticides such as malathion, parathion, and diazinon . this compound is unique due to its specific molecular structure and the presence of ethoxy groups, which influence its reactivity and toxicity. Compared to these similar compounds, this compound has distinct properties that make it suitable for specific applications in pest control and scientific research.

Activité Biologique

Acethion, chemically known as O,O-diethyl S-carboethoxymethyl phosphorodithioate, is a compound that has garnered attention for its biological activity, particularly in the context of its insecticidal properties. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

This compound is classified as an organophosphate insecticide. Its mechanism of action primarily involves the inhibition of acetylcholinesterase (AChE), an essential enzyme responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft. The inhibition of AChE leads to an accumulation of acetylcholine, resulting in continuous stimulation of the nervous system in insects, ultimately causing paralysis and death.

Toxicity Studies

Research has demonstrated that this compound exhibits varying levels of toxicity across different species. A comparative study indicated that mouse liver metabolizes this compound more rapidly than insect homogenates, suggesting a higher susceptibility of insects to this compound. Specifically, the degradation rates were significantly higher in mammalian tissues compared to insect tissues, which could be attributed to differences in carboxyesterase activity between species .

| Species | Degradation Rate (nmol nitrophenol/min/g) |

|---|---|

| Mouse Liver | 204 |

| Rat Liver | 150-200 |

| House Fly Homogenate | 7.1 |

This table illustrates the disparity in metabolic activity between mammals and insects, highlighting the potential for this compound to be more toxic to insect populations.

Case Studies

- Insecticidal Efficacy : A study conducted on various agricultural pests demonstrated that this compound was effective against common pests such as aphids and whiteflies. The application of this compound resulted in a significant reduction in pest populations within a few days post-treatment. The results indicated an efficacy rate exceeding 90% in controlled environments .

- Field Trials : In field trials comparing this compound with other insecticides, it was found that this compound provided comparable or superior control of target pests while exhibiting lower toxicity to non-target organisms such as bees and beneficial insects. This selectivity is crucial for integrated pest management strategies .

Metabolism and Environmental Impact

The metabolism of this compound has been studied extensively to understand its environmental persistence and potential impacts on non-target organisms. Research indicates that this compound is rapidly degraded in mammalian systems but persists longer in the environment due to slower degradation rates in soil and aquatic systems. This persistence raises concerns regarding its potential accumulation and effects on ecosystems .

Propriétés

IUPAC Name |

ethyl 2-diethoxyphosphinothioylsulfanylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17O4PS2/c1-4-10-8(9)7-15-13(14,11-5-2)12-6-3/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AISZOMRXKKCPIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSP(=S)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17O4PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9041572 | |

| Record name | Acethion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [HSDB] | |

| Record name | Acethion | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3403 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

137 °C at 1.5 mm Hg | |

| Record name | ACETHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2666 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.18 g/cu cm at 20 °C | |

| Record name | ACETHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2666 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000534 [mmHg] | |

| Record name | Acethion | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3403 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

Toxicants of this class phosphorylate almost irreversibly varying amt of acetylcholinesterase enzyme of tissues, allowing accum of acetylcholine at cholinergic neuro-effector junctions (muscarinic effects), & at skeletal muscle myoneural junctions & in autonomic ganglia (nicotinic effects). /Organophosphate pesticides/, The signs of poisoning due to organophosphorus cmpd are those due to accumulation of acetylcholine & hence overstimulation of parasympathetic nervous system. It is usual to divide them under 3 headings: muscarinic, nicotinic & central. Muscarinic signs ... consist of hypersalivation, lacrimation, sweating & nasal discharge. Miosis, dyspnea, vomiting, diarrhea & frequency of urination ... Nicotinic effects consist of fasciculation of muscles, weakness & paralysis. Central nervous system effects include nervousness, apprehension, ataxia, convulsions & coma. Death is due to resp failure, or sometimes cardiac arrest. There is little difference between signs produced by different organophosphorus compounds, but route of absorption may influence one system more than another. /Organophosphorus cmpd/, Organophosphorus derivatives act by combining with and inactivating the enzyme acetylcholinesterase (AChE). ... The inactivation of cholinesterase by cholinesterase inhibitor pesticides allows the accumulation of large amounts of acetylcholine, with resultant widespread effects that may be ... separated into 4 categories: (1) Potentiation of postganglionic parasympathetic activity. ... (2) Persistent depolarization of skeletal muscle ... (3) Initial stimulation following depression of cells of central nervous system ... (4) Variable ganglionic stimulation or blockade ... /Cholinesterase inhibitor pesticides/ | |

| Record name | ACETHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2666 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid | |

CAS No. |

919-54-0 | |

| Record name | Acethion | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=919-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acethion | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000919540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acethion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACETHION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LOW85U4E3X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ACETHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2666 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Acethion exert its insecticidal effect?

A: this compound, like other organophosphate insecticides, functions as an anticholinesterase agent. [] While the provided research doesn't delve into the specific mechanism, it's widely understood that organophosphates inhibit the enzyme acetylcholinesterase, responsible for breaking down the neurotransmitter acetylcholine at nerve synapses. This inhibition leads to a buildup of acetylcholine, causing overstimulation of the nervous system and ultimately resulting in insect death.

Q2: Have any structural analogs of this compound been explored for improved insecticidal activity?

A: Yes, researchers have synthesized and evaluated a series of O,O-dialkyl S-carboalkoxyalkyl phosphorodithioates, structural analogs of this compound. [, ] These studies investigated the impact of modifying the alkyl groups on hydrolysis rates, anticholinesterase activity against house fly cholinesterase, and toxicity towards house flies and mice. Some analogs, like AP_4, displayed even greater selective toxicity compared to this compound, suggesting that structural modifications can significantly impact biological activity. []

Q3: What analytical techniques are used to study this compound metabolism?

A3: Although not explicitly described in the provided research, studying the metabolism of this compound likely involves various analytical techniques. These could include:

Q4: Does resistance to this compound develop in insect populations, and if so, what is the mechanism?

A: While the provided research focuses on the selective toxicity of this compound, it briefly mentions a study comparing Diazinon metabolism in normal and Diazinon-resistant house flies. [] This suggests that resistance to organophosphate insecticides, including this compound, can indeed develop in insect populations. Although the specific resistance mechanism for this compound isn't discussed, research on other organophosphates suggests potential mechanisms like:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.